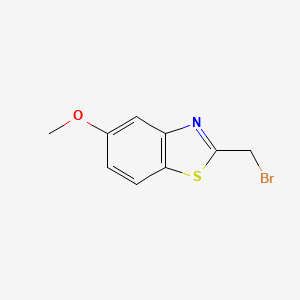

![molecular formula [13C]6H7N3O2 B593730 13C6-3-Nitrophenylhydrazine (hydrochloride) CAS No. 1977535-33-3](/img/structure/B593730.png)

13C6-3-Nitrophenylhydrazine (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

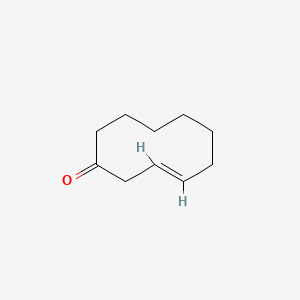

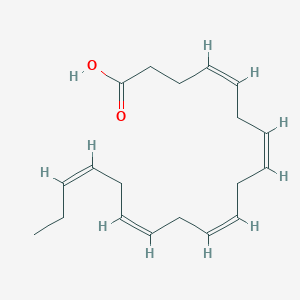

“13C6-3-Nitrophenylhydrazine (hydrochloride)” is a 13C-labeled derivatizing reagent for carboxylic acids . It is useful for LC-MS analysis of volatile acids such as short chain fatty acids .

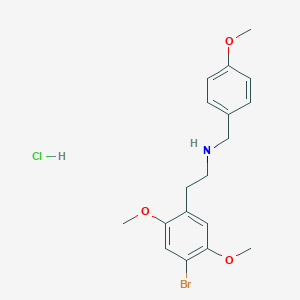

Molecular Structure Analysis

The molecular formula of “13C6-3-Nitrophenylhydrazine (hydrochloride)” is [13C]6H7N3O2 • HCl . The InChi Code is InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6 (4-5)9 (10)11;/h1-4,8H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; .

Physical And Chemical Properties Analysis

The “13C6-3-Nitrophenylhydrazine (hydrochloride)” is a crystalline solid . It is soluble in DMSO at 5 mg/ml .

Scientific Research Applications

High Throughput Quantitative Analysis of Hydroxymethylfurfural in Drinks : 13C6-3-Nitrophenylhydrazine hydrochloride, along with 3-Nitrophenylhydrazine, is used in stable isotope labeling for rapid and high throughput analysis of 5-hydroxymethylfurfural (HMF) in beverages. This method provides high detection accuracy and precision, suitable for routine analysis due to its high throughput and simplification (Wang et al., 2021).

Measurement of Biotin-Deficiency in Infants and Mice : Although not directly utilizing 13C6-3-Nitrophenylhydrazine hydrochloride, related research involves the measurement of urinary 3-hydroxyisovaleric acid using a derivatization technique with a similar compound, 2-nitrophenylhydrazine hydrochloride. This method helps in detecting biotin deficiency (Watanabe et al., 2005).

Determination of Genotoxic Impurities in Drug Samples : 13C6-3-Nitrophenylhydrazine hydrochloride serves as an effective derivatization reagent in high-performance liquid chromatography for determining residual genotoxic impurities, such as 4-nitrobenzaldehyde, in drug samples like chloramphenicol (Luo et al., 2018).

Identification of Organic Compounds in Biological and Industrial Samples : It's used for derivatization of carboxylic acids, aldehydes, and ketones in biological and industrial samples, facilitating their identification through high-performance liquid chromatography and mass spectrometry (Peters et al., 2004).

Determination of Nonsteroidal Antiinflammatory Drugs : Another application is in the colorimetric determination of nonsteroidal anti-inflammatory drugs (NSAIDs), where 13C6-3-Nitrophenylhydrazine hydrochloride reacts with these compounds to produce measurable color changes (Abdel-Hay et al., 1990).

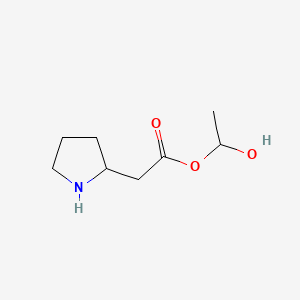

Analysis of Fatty Acids in Biological Materials : This compound is used in the analysis of both short- and long-chain fatty acids, including saturated and unsaturated types, by high-performance liquid chromatography (Miwa et al., 1985).

Safety and Hazards

Mechanism of Action

Target of Action

3-Nitrophenylhydrazine-13C6 (hydrochloride) is primarily used as a derivatizing reagent for carboxylic acids . It is particularly useful for the analysis of volatile acids such as short-chain fatty acids .

Mode of Action

The compound interacts with carboxylic acids, forming a derivative that can be analyzed using liquid chromatography-mass spectrometry (LC-MS) . This interaction allows for the quantification of carboxylic acids in various samples.

Pharmacokinetics

It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of 3-Nitrophenylhydrazine-13C6 (hydrochloride) is the formation of a derivative with carboxylic acids that can be analyzed using LC-MS . This allows for the quantification of carboxylic acids in various samples, aiding in the analysis of metabolic pathways involving these acids.

Action Environment

It’s important to note that the compound is typically stored at 4°c in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . These storage conditions suggest that temperature and moisture levels can significantly impact the stability of the compound.

Biochemical Analysis

Biochemical Properties

The primary role of 3-Nitrophenylhydrazine-13C6 (hydrochloride) in biochemical reactions is as a derivatizing reagent for carboxylic acids . This means it interacts with carboxylic acids to form derivatives that can be more easily detected or analyzed.

Molecular Mechanism

The molecular mechanism of action of 3-Nitrophenylhydrazine-13C6 (hydrochloride) involves the formation of derivatives with carboxylic acids . This can involve binding interactions with the carboxylic acids, potentially leading to changes in their properties that make them more amenable to analysis.

Temporal Effects in Laboratory Settings

As a derivatizing reagent, it is typically used in a controlled laboratory setting for a short period of time, and long-term effects are not typically a concern .

Metabolic Pathways

As a derivatizing reagent for carboxylic acids, it may interact with enzymes or cofactors involved in the metabolism of these acids .

properties

IUPAC Name |

(3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOYKMLGFFASBG-BVNCJLROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)

![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)